molecular formula C10H13NO B11759260 5-amino-2-methyl-2,3-dihydro-1H-inden-2-ol

5-amino-2-methyl-2,3-dihydro-1H-inden-2-ol

Cat. No.: B11759260
M. Wt: 163.22 g/mol
InChI Key: WDLFQSLFQIALCO-UHFFFAOYSA-N
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Description

5-amino-2-methyl-2,3-dihydro-1H-inden-2-ol is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an amino group, a methyl group, and a hydroxyl group attached to the indene ring system. Indene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methyl-2,3-dihydro-1H-inden-2-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methyl-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 5-amino-2-methyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-methyl-2,3-dihydro-1H-inden-2-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5-amino-2-methyl-1,3-dihydroinden-2-ol

InChI

InChI=1S/C10H13NO/c1-10(12)5-7-2-3-9(11)4-8(7)6-10/h2-4,12H,5-6,11H2,1H3

InChI Key

WDLFQSLFQIALCO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1)C=C(C=C2)N)O

Origin of Product

United States

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